molecular formula C13H8ClNO3 B13002307 2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde

2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B13002307
M. Wt: 261.66 g/mol
InChI Key: WGLXAAXBQHDRRS-UHFFFAOYSA-N
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Description

2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure consisting of a biphenyl core substituted with chloro, nitro, and aldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the Suzuki coupling reaction, where o-chloronitrobenzene is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) to yield the desired biphenyl derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, a three-step continuous flow process involving Suzuki coupling, nitro group reduction, and subsequent functionalization has been developed for the production of related compounds .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4), cobalt sulfate (CoSO4·7H2O), and hydrogen gas with a palladium catalyst.

    Electrophilic Substitution: Nitric acid (HNO3) for nitration, chlorine (Cl2) for chlorination, and sulfuric acid (H2SO4) for sulfonation.

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as dimethylamine in ethanol solution.

Major Products

    Reduction: 2’-Amino-4’-chloro-[1,1’-biphenyl]-3-carbaldehyde.

    Electrophilic Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

    Nucleophilic Aromatic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the chloro group.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both nitro and aldehyde groups on the biphenyl core. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

Molecular Formula

C13H8ClNO3

Molecular Weight

261.66 g/mol

IUPAC Name

3-(2-chloro-4-nitrophenyl)benzaldehyde

InChI

InChI=1S/C13H8ClNO3/c14-13-7-11(15(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-8H

InChI Key

WGLXAAXBQHDRRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=O

Origin of Product

United States

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